3-Iodobenzylguanidinium-sulfate
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Overview
Description
3-Iodobenzylguanidinium-sulfate is a useful research compound. Its molecular formula is C8H12IN3O4S and its molecular weight is 373.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Iobenguane sulfate, also known as m-Iodobenzylguanidine sulfate, 3-Iodo-Benzyl-guanidinium-sulfate, or 3-Iodobenzylguanidinium-sulfate, is a synthetic guanethidine derivative . It is used as a radiopharmaceutical agent for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma .
Target of Action
The primary targets of Iobenguane sulfate are adrenergic tissues in the adrenal medulla, liver, heart, and spleen . These tissues play a crucial role in the uptake and storage of noradrenaline, a neurotransmitter involved in the regulation of various physiological processes.
Mode of Action
The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles . This mechanism allows for the localization of phaeochromocytomas and neuroblastomas .
Biochemical Pathways
Iobenguane sulfate is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . This process allows for the rapid clearance of the compound from systemic circulation and its collection in adrenergically innervated tissues . This mechanism enables gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .
Pharmacokinetics
The pharmacokinetics of Iobenguane sulfate involves its rapid clearance from systemic circulation and collection in adrenergically innervated tissues . This process is facilitated by the noradrenaline uptake transporter .
Result of Action
The result of Iobenguane sulfate’s action is the radiographic imaging of adrenergically innervated organs and tissues . This imaging is particularly useful in the detection of primary and metastatic pheochromocytoma or neuroblastoma .
Action Environment
The action of Iobenguane sulfate can be influenced by environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Additionally, certain drugs that block norepinephrine uptake or deplete norepinephrine stores may decrease the uptake of Iobenguane sulfate in neuroendocrine tumors .
Biochemical Analysis
Biochemical Properties
m-Iodobenzylguanidine sulfate is easily absorbed by cells rich in sympathetic neurons, such as those of the heart and neuroendocrine glands, via an active uptake process regulated by the norepinephrine transporter . This property allows m-Iodobenzylguanidine sulfate to interact with various enzymes, proteins, and other biomolecules within these cells .
Cellular Effects
The cellular effects of m-Iodobenzylguanidine sulfate are primarily related to its ability to block adrenergic neurons . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of m-Iodobenzylguanidine sulfate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its structural similarity to norepinephrine allows it to act as an adrenergic neuron blocker .
Temporal Effects in Laboratory Settings
In laboratory settings, m-Iodobenzylguanidine sulfate is stable under acidic and dry thermal conditions for at least 72 hours . It slowly decomposes when exposed to UV light, thermal, oxidative, and alkaline environments . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of m-Iodobenzylguanidine sulfate vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that m-Iodobenzylguanidine sulfate is involved in are primarily related to its role as an adrenergic neuron blocker . It interacts with the norepinephrine transporter, which is responsible for shuttling norepinephrine into cells .
Transport and Distribution
m-Iodobenzylguanidine sulfate is transported and distributed within cells and tissues via the norepinephrine transporter . This transporter is responsible for shuttling norepinephrine into cells, and m-Iodobenzylguanidine sulfate, due to its structural similarity to norepinephrine, can also be transported by this mechanism .
Subcellular Localization
The subcellular localization of m-Iodobenzylguanidine sulfate is primarily within cells rich in sympathetic neurons, such as those of the heart and neuroendocrine glands . This is due to its active uptake process regulated by the norepinephrine transporter .
Properties
IUPAC Name |
2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHJRGCKGFRFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How stable is iobenguane sulfate under simulated clinical conditions?
A1: Research has shown that a 2.2 mg/mL solution of iobenguane sulfate stored in polycarbonate syringes at 4-7°C remained stable for an extended period. Specifically, the mean concentration of iobenguane remained above 93% of the initial concentration for 91 days, with no observable changes in color or turbidity. [] This extended stability under refrigerated conditions is crucial for its practical use in clinical settings.
Q2: How does iobenguane sulfate interact with the body to enable imaging of specific tissues?
A2: Iobenguane sulfate, labeled with iodine-123 (I-123) or iodine-131 (I-131), functions as a radiopharmaceutical and mimics the behavior of norepinephrine (NE) in the body. [] Due to its structural similarity to NE, it is taken up and stored in adrenergic tissues, which are tissues rich in nerve fibers that release NE. This specific uptake allows for scintigraphic imaging, a technique where the emitted gamma radiation from the radioisotope is used to visualize the distribution of iobenguane sulfate in the body, highlighting tissues like those found in neural crest tumors such as neuroblastoma and pheochromocytoma. []
Q3: Are there any specific requirements for handling and storing iobenguane sulfate solutions in a clinical setting?
A3: While the provided research demonstrates the stability of iobenguane sulfate solutions under specific conditions, it is crucial to adhere to the manufacturer's instructions for storage and handling. [] This typically includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.